
2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is a chemical compound with the molecular formula C12H24O4. It is known for its unique structure, which includes two 1,3-dioxolane rings connected by a central carbon-carbon bond, with each ring substituted by four methyl groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron trifluoride (BF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
In industrial settings, the production of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for diols.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of multiple methyl groups enhances its stability and reactivity, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound with similar reactivity and applications.
2,2’-Bi-1,3-dioxolane: A related compound with fewer methyl substitutions.
Uniqueness
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is unique due to its high degree of methyl substitution, which imparts greater stability and reactivity compared to its less substituted counterparts. This makes it particularly useful in applications requiring robust and reactive intermediates.
Eigenschaften
CAS-Nummer |
35528-76-8 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H26O4/c1-11(2)12(3,4)16-9(15-11)10-17-13(5,6)14(7,8)18-10/h9-10H,1-8H3 |
InChI-Schlüssel |
HYPIGPGMMNBRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)C2OC(C(O2)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
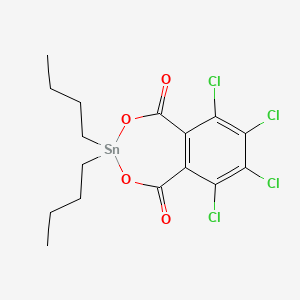

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
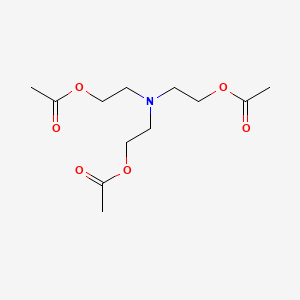
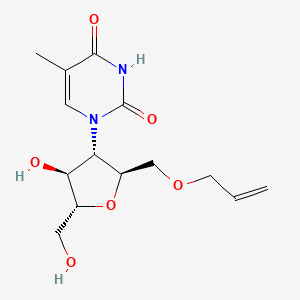
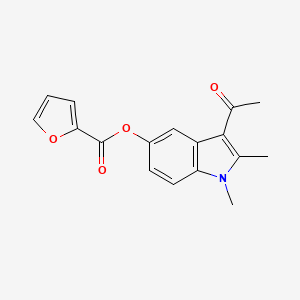
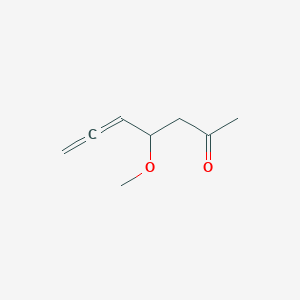
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
